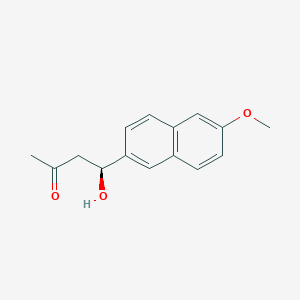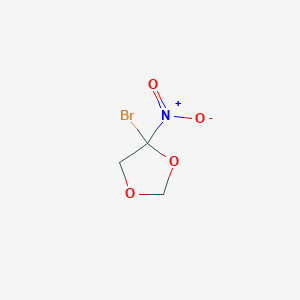![molecular formula C44H88N4O2 B14259693 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea CAS No. 213816-46-7](/img/structure/B14259693.png)
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of long alkyl chains and a urea functional group
Vorbereitungsmethoden
The synthesis of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea typically involves multi-step organic reactions. One common method includes the reaction of octadecyl isocyanate with 4-(octadecylcarbamoylamino)cyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants
Wirkmechanismus
The mechanism of action of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the urea group can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can be compared with other similar compounds, such as:
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea group, leading to different chemical and biological properties.
1-Octadecyl-3-[3-(octadecylcarbamoylamino)methyl]phenyl]methyl]urea: Another structurally related compound with variations in the substituent groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of long alkyl chains and the cyclohexyl urea structure, which imparts distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
213816-46-7 |
|---|---|
Molekularformel |
C44H88N4O2 |
Molekulargewicht |
705.2 g/mol |
IUPAC-Name |
1-octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C44H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-43(49)47-41-35-37-42(38-36-41)48-44(50)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3,(H2,45,47,49)(H2,46,48,50) |
InChI-Schlüssel |
JEJUAHJQMHBCQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1CCC(CC1)NC(=O)NCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
![3,4-Dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14259624.png)

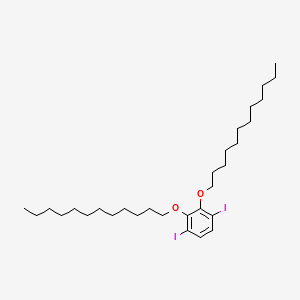
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
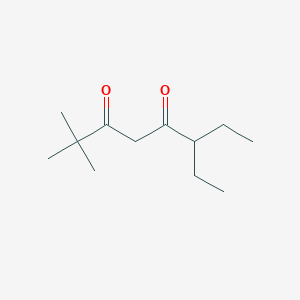
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
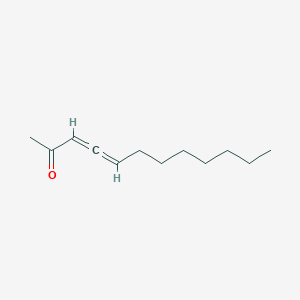
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
